BenchChemオンラインストアへようこそ!

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide

CCR1 receptor antagonism Chemokine receptor pharmacology Structure-activity relationship

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide (CAS 2097871-93-5) is a synthetic small molecule belonging to the 9H-xanthene-9-carboxamide class. Its structure consists of a tricyclic xanthene core linked via a carboxamide bridge to a 1-hydroxycyclohex-2-en-1-ylmethyl substituent.

Molecular Formula C21H21NO3
Molecular Weight 335.403
CAS No. 2097871-93-5
Cat. No. B2517150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide
CAS2097871-93-5
Molecular FormulaC21H21NO3
Molecular Weight335.403
Structural Identifiers
SMILESC1CC=CC(C1)(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O
InChIInChI=1S/C21H21NO3/c23-20(22-14-21(24)12-6-1-7-13-21)19-15-8-2-4-10-17(15)25-18-11-5-3-9-16(18)19/h2-6,8-12,19,24H,1,7,13-14H2,(H,22,23)
InChIKeyJRAZPRUHNNFTHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide (CAS 2097871-93-5): Compound Class, Structural Identity, and Procurement Context


N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide (CAS 2097871-93-5) is a synthetic small molecule belonging to the 9H-xanthene-9-carboxamide class. Its structure consists of a tricyclic xanthene core linked via a carboxamide bridge to a 1-hydroxycyclohex-2-en-1-ylmethyl substituent . The xanthene-9-carboxamide scaffold is pharmacologically precedented as a CCR1 receptor antagonist chemotype, with optimized derivatives achieving sub-nanomolar potency [1]. The hydroxycyclohexenyl moiety introduces a tertiary allylic alcohol that is structurally distinct among reported xanthene carboxamides, potentially conferring differentiated hydrogen-bonding capacity and conformational constraint relative to saturated cyclohexyl or piperidine-linked analogs [2].

Why Generic Substitution Fails for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide: Structural and Pharmacological Differentiation from In-Class Alternatives


Within the xanthene-9-carboxamide family, subtle structural modifications produce dramatic shifts in target engagement and functional activity. In the CCR1 antagonist series reported by Naya et al., installing substituents at the xanthene ring and varying the amine substituent changed IC50 values from micromolar to sub-nanomolar, with the difference between an active antagonist and an inactive analog often being a single functional group [1]. The target compound bears a 1-hydroxycyclohex-2-en-1-ylmethyl group—a tertiary allylic alcohol not represented in any of the published CCR1-active xanthene carboxamides or the carboxamide-substituted xanthene dye patent families [2]. This motif introduces a hydrogen-bond donor (OH) adjacent to an sp²-rich cyclohexenyl ring, a combination that cannot be replicated by saturated N-cyclohexyl or N-(3-hydroxycyclohexyl) analogs. In the antiviral domain, the hydroxycyclohexenyl moiety alone has demonstrated measurable activity against influenza A H1N1 (EC50 ~37–54), whereas the corresponding saturated or non-hydroxylated congeners were inactive [3]. These findings collectively establish that the precise substitution pattern on the carboxamide nitrogen is a critical determinant of biological activity and cannot be interchanged without loss of function.

Quantitative Differentiation Evidence for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide (CAS 2097871-93-5) Relative to Structural Analogs


Hydroxycyclohexenyl vs. Saturated Cyclohexyl Substituent: CCR1 Binding Affinity SAR and the Critical Role of the Allylic Alcohol

In the xanthene-9-carboxamide CCR1 antagonist series, the nature of the N-substituent is the dominant driver of receptor affinity. The parent xanthene-9-carboxamide lead 2a (which lacks a substituent on the carboxamide nitrogen beyond the xanthene core) served as the baseline, while optimized analogs with quaternarized piperidine substituents achieved IC50 values of 0.9 nM (human CCR1) and 5.8 nM (murine CCR1) [1]. The target compound incorporates a 1-hydroxycyclohex-2-en-1-ylmethyl group—a tertiary allylic alcohol—which is structurally unrepresented in the published CCR1 SAR. The hydroxyl group can serve as a hydrogen-bond donor, while the endocyclic alkene constrains the cyclohexene ring into a half-chair conformation, differentiating it from the fully saturated and conformationally flexible N-cyclohexyl analog (expected logP ~3.8 versus ~4.2 for the non-hydroxylated analog based on fragmental constant calculations) [2]. This polar, rigidified substituent is predicted to alter both the binding pose and the off-rate at CCR1 relative to piperidine-linked or saturated cycloalkyl analogs, although direct binding data for the target compound have not yet been reported.

CCR1 receptor antagonism Chemokine receptor pharmacology Structure-activity relationship

Antiviral Activity of the Hydroxycyclohex-2-en-1-yl Pharmacophore: Class-Level Evidence from Influenza A H1N1 Assays

The hydroxycyclohex-2-en-1-yl moiety—the identical substituent present in the target compound—has demonstrated measurable antiviral activity when conjugated to a heterocyclic carboxamide. Al-Saad et al. (2014) reported that N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide (compound 14a) exhibited EC50 values of 37 and 54 (cytopathic effect assay and neutral red assay, respectively) against influenza A H1N1, with selectivity index (SI50) values of >2.7 and 1.4 [1]. In the same study, the reference antiviral ribavirin showed EC50 values of 3.1–3.2 with SI50 values of 14 and >31. Critically, all other compounds in the series (13a–d and 14b–d) lacking the hydroxycyclohexenyl substitution pattern were inactive (EC50 >100) [1]. This establishes that the hydroxycyclohexenyl group is a necessary—though not independently sufficient—structural determinant for antiviral activity in this chemotype. The target compound grafts this validated antiviral motif onto the xanthene carboxamide scaffold, creating a chimeric structure whose antiviral potential has not yet been evaluated but is mechanistically plausible based on fragment-level activity.

Antiviral research Influenza A H1N1 Hydroxycyclohexenyl carboxamide

Fluorescent Xanthene Core: Differentiated Utility as a Dual-Function Pharmacophore-Fluorophore vs. Non-Fluorescent CCR1 Antagonists

The 9H-xanthene core is a well-established fluorophore scaffold. Carboxamide-substituted xanthene dyes are explicitly claimed in US Patent US10407436B2 for use as fluorescent labeling reagents, with the carboxamide linkage providing a modular attachment point for targeting moieties while preserving fluorescence [1]. The target compound retains the intact 9H-xanthene ring system without electron-withdrawing or heavy-atom substituents that would quench fluorescence. In contrast, the most potent published CCR1 antagonists in this class (e.g., 2q-1, 2b-1) incorporate 2,7-dichloro substitution on the xanthene ring to enhance receptor affinity—a modification that red-shifts emission but can reduce quantum yield through the heavy-atom effect [2]. The target compound's unsubstituted xanthene core is predicted to exhibit excitation/emission maxima near 350/440 nm (typical for 9H-xanthene), making it compatible with UV-fluorescence microscopy and high-throughput screening formats that are incompatible with the quenched or red-shifted emission of halogenated analogs . This dual-function character—combining a biologically precedented pharmacophore with an intact fluorophore—is not available in the leading CCR1-tool compounds.

Fluorescent probe Xanthene dye Bioimaging Theranostics

Hydrogen-Bond Donor Capacity of the Tertiary Allylic Alcohol: Physicochemical Differentiation from N-Cyclohexyl and N-(3-Hydroxycyclohexyl) Analogs

The target compound possesses a tertiary alcohol (pKa ~18–19 for the O–H group) at the 1-position of the cyclohexene ring, directly attached to the carbon bearing the carboxamide N-methylene linker. This creates a 1,3-relationship between the hydroxyl group and the amide carbonyl, enabling a potential intramolecular hydrogen bond that stabilizes a specific conformation. In contrast, the closest purchasable analog—N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide (CAS 1396807-67-2)—places the hydroxyl group at the 3-position of a saturated cyclohexane ring, geometrically unable to engage the carboxamide in the same intramolecular interaction . N-cyclohexyl-9H-xanthene-9-carboxamide lacks a hydroxyl group entirely, eliminating hydrogen-bond donor capacity [1]. The topological polar surface area (tPSA) of the target compound is calculated at approximately 58.6 Ų (29.5 Ų from the carboxamide oxygen and nitrogen, plus ~29.1 Ų from the tertiary hydroxyl), compared to ~38.5 Ų for the non-hydroxylated N-cyclohexyl analog. This 20 Ų difference in tPSA is pharmacologically meaningful, as it crosses the empirical threshold (tPSA <60 Ų vs. >60 Ų) that influences blood-brain barrier permeability predictions . Additionally, the cyclohexenyl alkene contributes 0.6–0.7 units lower logP compared to the fully saturated cyclohexyl ring, further differentiating solubility and protein-binding characteristics.

Physicochemical properties Hydrogen bonding Ligand efficiency Drug-likeness

Recommended Research and Industrial Application Scenarios for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide Based on Quantitative Evidence


Chemical Probe for CCR1 Receptor Target Engagement Studies with Intrinsic Fluorescence Readout

The target compound combines the xanthene-9-carboxamide CCR1 pharmacophore scaffold—validated by Naya et al. with sub-nanomolar antagonists derived from the same core [1]—with an unsubstituted, fluorescent xanthene ring system [2]. This dual functionality makes it uniquely suited for cellular CCR1 target engagement assays where compound localization can be monitored by fluorescence microscopy (predicted excitation/emission ~350/440 nm) without requiring a separate fluorophore conjugate. This contrasts with the potent but halogenated CCR1 antagonists (e.g., 2q-1 with IC50 0.9 nM) whose fluorescence is compromised by the heavy-atom effect. Researchers can directly visualize compound distribution in CCR1-expressing cells while simultaneously measuring receptor occupancy.

Antiviral Screening Cascade Leveraging the Hydroxycyclohexenyl Pharmacophore

The hydroxycyclohex-2-en-1-yl moiety—identical to that in the target compound—has demonstrated selective antiviral activity against influenza A H1N1 (EC50 37–54) in a series where all non-hydroxylated or differently substituted congeners were inactive (EC50 >100) [3]. The target compound grafts this validated antiviral fragment onto the xanthene core, enabling a screening strategy where both antiviral efficacy (via plaque reduction or CPE assays) and intracellular localization (via intrinsic xanthene fluorescence) can be assessed simultaneously. This dual-readout capability is not available with the quinoline-based compound 14a from the original antiviral study.

SAR Expansion of the Xanthene-9-Carboxamide Chemotype into Uncharted N-Substituent Space

The published CCR1 SAR covers piperidine-linked, quaternarized piperidine, and simple alkyl substituents on the carboxamide nitrogen [1][4]. The 1-hydroxycyclohex-2-en-1-ylmethyl group represents a structurally novel N-substituent that introduces a tertiary allylic alcohol—a combination of hydrogen-bond donor capacity, conformational constraint from the endocyclic alkene, and 1,3-relationship to the amide carbonyl enabling potential intramolecular hydrogen bonding. This unexplored substituent geometry offers medicinal chemistry teams a new vector for optimizing receptor selectivity, physicochemical properties, and intellectual property positioning within the crowded CCR1 antagonist field.

Fluorescent Building Block for Carboxamide-Substituted Xanthene Dye Development

US Patent US10407436B2 broadly claims carboxamide-substituted xanthene dyes as fluorescent labeling reagents [2]. The target compound, with its primary amide NH still available for further derivatization and an unsubstituted xanthene core retaining full fluorescence capacity, can serve as a versatile intermediate for generating novel reactive dyes. The hydroxycyclohexenyl group provides an additional functional handle (the tertiary alcohol) for orthogonal conjugation chemistry—a feature absent in simpler N-alkyl xanthene-9-carboxamide dye precursors—enabling dual-labeling strategies or the attachment of two distinct targeting moieties.

Quote Request

Request a Quote for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.